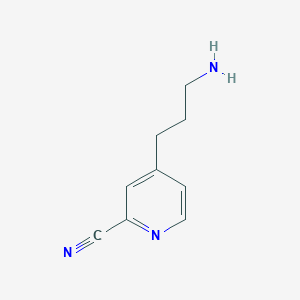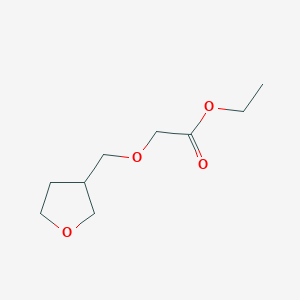
Ethyl 2-(oxolan-3-ylmethoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(oxolan-3-ylmethoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethyl group attached to an acetate moiety, with an oxolane ring (a five-membered ring containing one oxygen atom) linked via a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxolan-3-ylmethoxy)acetate can be synthesized through the esterification of 2-(oxolan-3-ylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield by shifting the equilibrium towards the ester product.
化学反应分析
Types of Reactions
Hydrolysis: Ethyl 2-(oxolan-3-ylmethoxy)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
Ethyl 2-(oxolan-3-ylmethoxy)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
作用机制
The mechanism of action of ethyl 2-(oxolan-3-ylmethoxy)acetate largely depends on its interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxolane ring may also interact with specific enzymes or receptors, influencing biological processes.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group and acetate moiety but lacking the oxolane ring.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Ethyl propionate: Similar in structure but with a propionate group instead of the oxolane ring.
Uniqueness
Ethyl 2-(oxolan-3-ylmethoxy)acetate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
ethyl 2-(oxolan-3-ylmethoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(10)7-12-6-8-3-4-11-5-8/h8H,2-7H2,1H3 |
InChI 键 |
INSPKLDKMBBXNJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COCC1CCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12635374.png)
![5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B12635379.png)
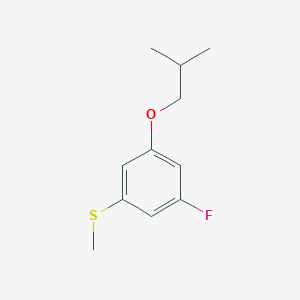
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12635390.png)
![(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B12635391.png)
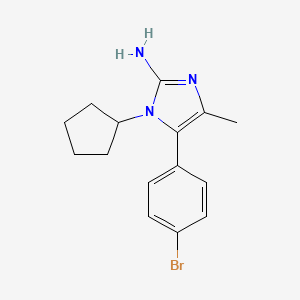
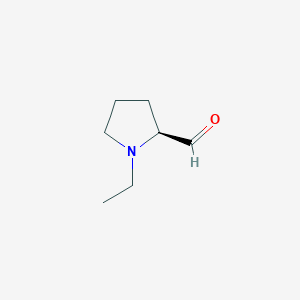
![1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine](/img/structure/B12635413.png)
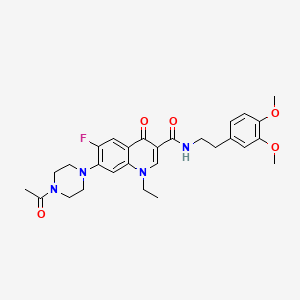
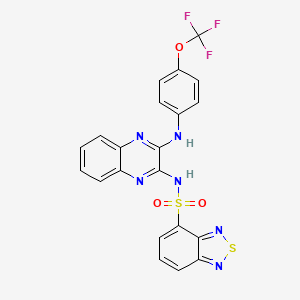
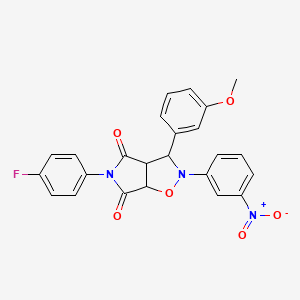
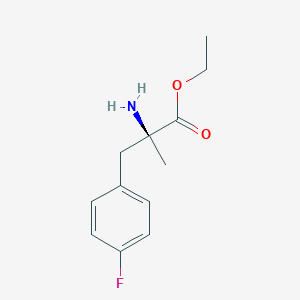
![2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12635448.png)
